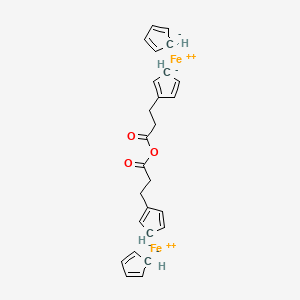

3-Ferrocenylpropionic anhydride

Description

The exact mass of the compound Iron(2+) cyclopenta-2,4-dien-1-ide 1,1'-[oxybis(3-oxopropane-3,1-diyl)]di(cyclopenta-2,4-dien-1-ide) (2/2/1) is 498.058066 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

132098-76-1 |

|---|---|

Molecular Formula |

C30H58Fe2O3 |

Molecular Weight |

578.5 g/mol |

IUPAC Name |

carbanide;bis(cyclopentane);3-cyclopentylpropanoyl 3-cyclopentylpropanoate;bis(iron(2+)) |

InChI |

InChI=1S/C16H26O3.2C5H10.4CH3.2Fe/c17-15(11-9-13-5-1-2-6-13)19-16(18)12-10-14-7-3-4-8-14;2*1-2-4-5-3-1;;;;;;/h13-14H,1-12H2;2*1-5H2;4*1H3;;/q;;;4*-1;2*+2 |

InChI Key |

BIOLHMAYBKVPHI-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCC(=O)OC(=O)CCC2=C[CH-]C=C2.[Fe+2].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 3-Ferrocenylpropionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ferrocenylpropionic anhydride (B1165640) is a ferrocene-containing derivative that holds potential as a versatile reagent in various scientific domains, particularly in chemical synthesis and bioconjugation. Its unique structure, combining the redox activity and three-dimensional nature of the ferrocenyl group with the reactivity of a carboxylic anhydride, makes it a subject of interest for applications ranging from electrochemistry to drug delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-ferrocenylpropionic anhydride, with a focus on experimental details and data.

Chemical Properties and Data

This compound is a crystalline solid. While extensive peer-reviewed data on its physical properties is limited, the fundamental characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆Fe₂O₃ | [1] |

| Molecular Weight | 498.17 g/mol | [1] |

| Appearance | Crystals | [1] |

| CAS Number | 132098-76-1 | [1] |

| Synonym | 1,1''-[Oxybis(3-oxo-3,1-propanediyl)]bis-ferrocene | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the dehydration of its corresponding carboxylic acid precursor, 3-ferrocenylpropionic acid.

Synthesis of 3-Ferrocenylpropionic Acid

A common route to 3-ferrocenylpropionic acid involves the Friedel-Crafts acylation of ferrocene (B1249389) with succinic anhydride, followed by reduction of the resulting keto-acid.

Experimental Protocol: Synthesis of 3-Ferrocenylpropionic Acid

-

Materials: Ferrocene, succinic anhydride, anhydrous aluminum chloride, diethyl ether, sodium hydroxide, hydrochloric acid, zinc amalgam, toluene.

-

Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride in diethyl ether, a mixture of ferrocene and succinic anhydride is added portion-wise at a controlled temperature. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up. The reaction mixture is then hydrolyzed by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Step 3: Clemmensen Reduction. The crude keto-acid is then subjected to a Clemmensen reduction. The keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid in a toluene-water mixture. The reaction progress is monitored by TLC.

-

Step 4: Isolation and Purification. After the reduction is complete, the organic layer is separated, washed with water, and dried. The solvent is removed under reduced pressure to yield crude 3-ferrocenylpropionic acid. The product can be further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate.

Conversion to this compound

The conversion of 3-ferrocenylpropionic acid to its anhydride can be accomplished using a dehydrating agent. A common and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Ferrocenylpropionic acid, dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane (B109758).

-

Procedure: To a solution of 3-ferrocenylpropionic acid in anhydrous dichloromethane at 0 °C, a solution of DCC in anhydrous dichloromethane is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane (B92381) and ethyl acetate, to afford the pure anhydride as crystals.

Spectroscopic Characterization

Spectroscopic Data of 3-Ferrocenylpropionic Acid

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H, -CH₂-CO), ~2.8 (t, 2H, Fc-CH₂-), ~4.1 (s, 5H, unsubstituted Cp ring), ~4.0-4.2 (m, 4H, substituted Cp ring), ~11.5 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ ~29 (Fc-CH₂-), ~35 (-CH₂-CO), ~67-69 (unsubstituted and substituted Cp carbons), ~85 (ipso-carbon of substituted Cp ring), ~179 (-COOH) |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), ~1100, 1000, 810 cm⁻¹ (ferrocene C-H and C-C vibrations) |

Expected Spectroscopic Features of this compound

-

¹H NMR: The signals for the ferrocenyl and propionyl protons are expected to be similar to the acid, with slight shifts. The broad singlet for the carboxylic acid proton will be absent.

-

¹³C NMR: The carbonyl carbon signal is expected to shift slightly from that of the carboxylic acid.

-

IR: The most significant change will be the appearance of two characteristic carbonyl stretching bands for the anhydride group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 498.17 g/mol .

Reactivity and Applications

This compound is a reactive acylating agent. The anhydride functionality is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of amides, esters, and other derivatives. This reactivity is the basis for its primary application as a derivatization reagent in HPLC for the detection of alcohols and amines.

Potential in Drug Development and Bioconjugation

The ferrocenyl moiety offers unique properties that are attractive for drug development. Its ability to undergo reversible redox reactions can be exploited for electrochemical sensing and to induce redox-dependent biological activity. Furthermore, the lipophilic nature of ferrocene can enhance the cellular uptake of conjugated molecules.

This compound can serve as a valuable tool for attaching the ferrocenyl label to biomolecules containing primary or secondary amine groups, such as proteins, peptides, and certain small molecule drugs. This labeling can facilitate:

-

Electrochemical detection: The redox-active ferrocene tag allows for sensitive electrochemical detection of the labeled biomolecule.

-

Modification of biological activity: The introduction of the bulky and redox-active ferrocenyl group can modulate the biological activity of the parent molecule.

-

Drug delivery: The lipophilicity of ferrocene may improve the pharmacokinetic properties of a drug.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound have not been elucidated, its use as a labeling agent allows for the study of various biological processes. For instance, a ferrocene-labeled peptide could be used to probe its interaction with a target protein, with the ferrocene tag providing a means of detection.

Below is a conceptual workflow for the use of this compound in labeling a peptide for subsequent analysis.

Caption: Workflow for peptide labeling with this compound.

The following diagram illustrates the general reaction of this compound with a primary amine, a fundamental reaction for its use as a labeling reagent.

Caption: Acylation of a primary amine with this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry and as a labeling agent in biological research and drug development. Its synthesis from 3-ferrocenylpropionic acid is straightforward, and its reactivity as an acylating agent is well-defined. Further research into the biological effects of its derivatives could open up new avenues for the development of novel therapeutic and diagnostic agents. The data and protocols provided in this guide are intended to facilitate further exploration of this interesting and versatile molecule.

References

In-Depth Technical Guide to 3-Ferrocenylpropionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: 3-Ferrocenylpropionic Anhydride (B1165640)

CAS Number: 132098-76-1[1]

This technical guide provides a comprehensive overview of 3-Ferrocenylpropionic Anhydride, a key reagent in bioanalytical chemistry. This document details its chemical and physical properties, outlines a probable synthesis pathway, provides an experimental protocol for its principal application, and discusses the broader context of ferrocene (B1249389) derivatives in medicinal chemistry.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 132098-76-1[1] |

| Synonyms | 1,1''-[Oxybis(3-oxo-3,1-propanediyl)]bis-ferrocene |

| Empirical Formula | C₂₆H₂₆Fe₂O₃ |

| Molecular Weight | 498.17 g/mol |

| Appearance | Crystals |

| Purity | ≥98.0% (for HPLC derivatization grade) |

| Primary Application | HPLC Derivatization Reagent[2] |

Safety Information:

| Hazard Pictogram | Signal Word | Hazard Statements |

| GHS05[3] | Danger [3] | H315: Causes skin irritation. H318: Causes serious eye damage.[3] |

Synthesis Protocol

Synthesis of 3-Ferrocenylpropionic Acid

The precursor, 3-ferrocenylpropionic acid, can be synthesized via a Friedel-Crafts acylation of ferrocene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.

Experimental Protocol (Proposed):

-

Friedel-Crafts Acylation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ferrocene and succinic anhydride in a suitable solvent such as dichloromethane (B109758).

-

Slowly add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃), while stirring and maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-ferrocenyl-3-oxopropanoic acid.

-

-

Reduction of the Keto Acid:

-

The keto group of 3-ferrocenyl-3-oxopropanoic acid is then reduced to a methylene (B1212753) group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed.

-

Following the reduction, the reaction mixture is worked up to isolate the 3-ferrocenylpropionic acid. This typically involves acidification, extraction with an organic solvent, and purification by recrystallization or column chromatography.

-

Synthesis of this compound

The conversion of a carboxylic acid to a symmetric anhydride is a standard transformation in organic synthesis. A common method involves the use of a dehydrating agent, such as a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol (Proposed):

-

Dissolve 3-ferrocenylpropionic acid (2 equivalents) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same solvent dropwise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Logical Relationship for Synthesis:

Application in HPLC Derivatization

This compound is primarily utilized as a pre-column derivatizing reagent for the analysis of primary and secondary amines, including amino acids and peptides, by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The ferrocenyl group provides a readily oxidizable moiety, allowing for highly sensitive detection. One study highlighted its suitability, noting a reaction time of within 15 minutes at room temperature with bovine serum albumin (BSA)[2].

Experimental Protocol: Derivatization of Amino Acids for HPLC-ECD Analysis

This protocol is a representative procedure based on common practices for anhydride derivatization.

Materials:

-

This compound solution (e.g., 10 mg/mL in dry acetonitrile)

-

Amino acid standard solution or sample extract

-

Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)

-

Quenching solution (e.g., 1 M hydroxylamine (B1172632) hydrochloride)

-

HPLC system with an electrochemical detector

Procedure:

-

Sample Preparation: To an appropriate volume of the amino acid standard or sample in a microcentrifuge tube, add the borate buffer to ensure an alkaline pH for the reaction.

-

Derivatization Reaction: Add an excess of the this compound solution to the sample mixture. Vortex the mixture for 30 seconds.

-

Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes.

-

Quenching: Add the quenching solution to react with the excess anhydride and stop the derivatization reaction. Vortex for another 30 seconds.

-

Analysis: The derivatized sample is now ready for injection into the HPLC-ECD system.

Experimental Workflow for Derivatization and Analysis:

Role in Drug Development

While this compound's direct therapeutic application has not been reported, its role as an analytical tool is significant in drug development. Furthermore, the broader class of ferrocene derivatives has attracted considerable interest in medicinal chemistry.

The unique "sandwich" structure of ferrocene imparts properties such as high stability, low toxicity, and favorable redox characteristics, making it an attractive scaffold for drug design[4]. Ferrocene-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents[4][5][6]. For instance, ferroquine, an antimalarial drug candidate, and ferrocifen, an anticancer agent, have been subjects of extensive research[5].

The derivatization of biomolecules with ferrocene, as facilitated by reagents like this compound, is crucial for several aspects of drug development:

-

Pharmacokinetic Studies: Sensitive quantification of ferrocene-labeled drugs or metabolites in biological matrices.

-

Biomarker Analysis: Derivatization of endogenous amines or amino acids can serve as biomarkers for disease states or drug efficacy.

-

High-Throughput Screening: The electrochemical properties of ferrocene are amenable to the development of biosensors and high-throughput analytical methods.

Signaling Pathway Context (Hypothetical):

While there is no known direct interaction of this compound with signaling pathways, the broader research into ferrocene-based drugs suggests potential mechanisms of action. For example, the anticancer activity of some ferrocene compounds is thought to involve their intracellular oxidation to cytotoxic ferrocenium (B1229745) species, which can induce oxidative stress and apoptosis.

References

- 1. This compound for HPLC derivatization, LiChropur , = 98.0 C 132098-76-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound for HPLC derivatization, LiChropur , = 98.0 C 132098-76-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. The medicinal chemistry of ferrocene and its derivatives | Semantic Scholar [semanticscholar.org]

- 6. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Technical Guide: 3-Ferrocenylpropionic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ferrocenylpropionic anhydride (B1165640), a key reagent in analytical chemistry. The document details its chemical properties, synthesis, applications in HPLC derivatization, and safety protocols, tailored for professionals in research and drug development.

Core Properties and Data

3-Ferrocenylpropionic anhydride is primarily utilized as a derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes, particularly those containing primary and secondary amine functional groups. Its ferrocenyl moiety introduces an electrochemical handle, allowing for sensitive electrochemical detection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 498.17 g/mol | |

| Chemical Formula | C₂₆H₂₆Fe₂O₃ | |

| CAS Number | 132098-76-1 | |

| Appearance | Crystals | [1] |

| Synonyms | 1,1′′-[Oxybis(3-oxo-3,1-propanediyl)]bis-ferrocene |

Table 2: Spectroscopic and Safety Information

| Parameter | Data | Reference |

| FT-IR Data | Characteristic C=O stretching vibrations for non-cyclic anhydrides are expected in the regions of 1820±5 cm⁻¹ (asymmetric) and 1750±5 cm⁻¹ (symmetric). A strong C-O stretch is anticipated between 1300 and 1000 cm⁻¹. Specific data for this compound is not readily available in public databases. | [2] |

| ¹H NMR Data | The proton NMR spectrum is expected to show signals corresponding to the ferrocenyl protons and the propionic acid chain protons. Specific spectral data for this compound is not readily available in public databases. | |

| Solubility | While specific solubility data is not published, ferrocene (B1249389) and its derivatives are generally soluble in many organic solvents. | [3] |

| Safety | GHS05 Pictogram (Corrosion). Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage). Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the effective application of this compound. The following sections provide representative methodologies for its synthesis and its primary application in HPLC derivatization.

A general and effective method for the synthesis of acid anhydrides is the dehydration of the corresponding carboxylic acid using a suitable dehydrating agent. While a specific protocol for this compound is not widely published, the following procedure is adapted from established methods for anhydride synthesis.

Experimental Protocol: Synthesis from 3-Ferrocenylpropionic Acid

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ferrocenylpropionic acid in a suitable anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Dehydrating Agent: To the stirred solution, add a dehydrating agent. A common choice is dicyclohexylcarbodiimide (B1669883) (DCC). The molar ratio of the carboxylic acid to the dehydrating agent is typically 2:1.

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea byproduct, which is insoluble in most organic solvents, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This compound is employed as a pre-column derivatization reagent to enhance the detectability of compounds containing primary and secondary amine groups. The following is a general protocol for this application.

Experimental Protocol: Derivatization for HPLC Analysis

-

Sample Preparation: Dissolve the amine-containing analyte in an appropriate aprotic solvent (e.g., acetonitrile, tetrahydrofuran).

-

Reagent Preparation: Prepare a solution of this compound in the same solvent. A slight molar excess of the anhydride is typically used.

-

Derivatization Reaction: Mix the analyte solution with the this compound solution. Add a suitable base, such as triethylamine (B128534) or pyridine, to catalyze the reaction and neutralize the liberated propionic acid.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-60 °C) for a duration of 30-60 minutes. The optimal conditions may vary depending on the specific analyte.

-

Quenching: After the reaction is complete, a small amount of a primary amine or water can be added to quench any excess anhydride.

-

HPLC Analysis: The resulting solution containing the derivatized analyte can be directly injected into the HPLC system for analysis. The separation is typically performed on a reversed-phase column with a suitable mobile phase, and detection can be achieved using UV-Vis or electrochemical detectors.

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical workflows.

Caption: A logical workflow for the synthesis of this compound.

Caption: A generalized workflow for pre-column derivatization using this compound.

As this compound is a synthetic chemical reagent primarily used for analytical purposes, it is not known to be involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable.

References

An In-depth Technical Guide to the Synthesis of 3-Ferrocenylpropionic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-ferrocenylpropionic anhydride (B1165640), a ferrocene (B1249389) derivative of interest in various research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-ferrocenylpropionic acid, followed by its conversion to the target anhydride. This document details the experimental protocols, summarizes key reaction parameters, and provides a visual representation of the synthetic workflow.

Synthesis of 3-Ferrocenylpropionic Acid

The synthesis of 3-ferrocenylpropionic acid can be effectively achieved through a two-step sequence involving an initial Friedel-Crafts acylation of ferrocene with succinic anhydride, followed by the reduction of the resulting ketoacid.

Step 1.1: Friedel-Crafts Acylation of Ferrocene with Succinic Anhydride

The first step involves the electrophilic substitution of a proton on one of the cyclopentadienyl (B1206354) rings of ferrocene with an acyl group derived from succinic anhydride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), a suspension of ferrocene and succinic anhydride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred suspension at 0 °C (ice bath). The molar ratio of ferrocene to succinic anhydride to aluminum chloride is typically in the range of 1:1:2.

-

Reaction: After the addition of the catalyst, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product, 3-ferrocenoylpropionic acid, is then extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketoacid.

-

Purification: The crude 3-ferrocenoylpropionic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or a mixture of ethanol (B145695) and water).

Step 1.2: Reduction of 3-Ferrocenoylpropionic Acid

The carbonyl group of 3-ferrocenoylpropionic acid is reduced to a methylene (B1212753) group to yield 3-ferrocenylpropionic acid. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic and effective method for this transformation, particularly for aryl-alkyl ketones.[1][2][3]

Experimental Protocol:

-

Preparation of Zinc Amalgam: Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

-

Reaction Setup: A mixture of 3-ferrocenoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, water, and an organic co-solvent (e.g., toluene) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reduction: The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The resulting 3-ferrocenylpropionic acid can be purified by recrystallization.

Synthesis of 3-Ferrocenylpropionic Anhydride

The conversion of 3-ferrocenylpropionic acid to its corresponding anhydride is efficiently carried out using a dehydrating agent. Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used and effective reagent for this purpose, facilitating the formation of the anhydride under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a dry flask, 3-ferrocenylpropionic acid (2 equivalents) is dissolved in a dry, inert solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Reagent Addition: A solution of dicyclohexylcarbodiimide (DCC, 1 equivalent) in the same solvent is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

-

Work-up: The precipitated DCU is removed by filtration. The filtrate, containing the desired this compound, is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude anhydride can be further purified by recrystallization from a suitable solvent to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound and its precursor. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (approx.) | Typical Yield |

| Friedel-Crafts Acylation | Ferrocene, Succinic Anhydride | Aluminum Chloride | Dichloromethane | 2-4 hours | 70-85% |

| Clemmensen Reduction | 3-Ferrocenoylpropionic Acid | Zinc Amalgam, Hydrochloric Acid | Toluene/Water | 4-8 hours | 60-80% |

| Anhydride Formation | 3-Ferrocenylpropionic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 2-6 hours | 80-95% |

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic route from ferrocene to this compound.

Caption: Synthetic route for this compound.

References

A Technical Guide to 3-Ferrocenylpropionic Anhydride: Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

While specific, widespread applications of 3-Ferrocenylpropionic anhydride (B1165640) are not extensively documented in readily available literature, its chemical structure as a ferrocene (B1249389) derivative and an acid anhydride allows for a clear inference of its primary utility. This guide outlines the potential and likely applications of this reagent, drawing from the well-established chemistry of ferrocene and the reactivity of anhydrides. Its principal function is as a derivatizing and coupling agent to covalently introduce the electrochemically active and structurally unique 3-ferrocenylpropionyl moiety onto target molecules.

The ferrocene core, a stable organometallic "sandwich" compound, imparts valuable redox properties, making it an excellent label for electrochemical detection.[1][2] The anhydride group, in turn, is a highly efficient acylating agent for nucleophiles such as amines, alcohols, and thiols, enabling its conjugation to a wide array of biomolecules and materials.

Core Applications in Research and Drug Development

The primary utility of 3-Ferrocenylpropionic anhydride lies in its ability to functionalize molecules of interest with a ferrocenyl group. This "ferrocene labeling" is particularly valuable in the following areas:

-

Electrochemical Biosensors: Ferrocene is a premier redox label due to its stable and reversible oxidation-reduction cycle (Fe²⁺/Fe³⁺).[3] By conjugating this compound to biomolecules like antibodies, aptamers, or DNA probes, highly sensitive electrochemical biosensors can be developed.[4][5] These sensors can detect specific analytes by measuring the change in the electrochemical signal of the ferrocene tag upon binding.[5]

-

Drug Development and Modification: Ferrocene derivatives have shown significant potential in medicine, exhibiting anticancer, antimalarial, and antibacterial properties.[6][7][8] The anhydride can be used to create novel bioconjugates, for instance, by modifying existing drugs or peptides.[9] This can enhance properties such as lipophilicity, facilitate transport across cell membranes, or introduce a novel mechanism of action. The antimalarial drug Ferroquine is a notable example of a successful ferrocene-containing therapeutic.[8]

-

Materials Science and Polymer Chemistry: Incorporating ferrocene into polymer backbones or as side chains can create redox-responsive materials, electroactive polymers, and novel catalysts.[10][11][12] this compound can be used to functionalize existing polymers or to synthesize new ferrocene-containing monomers for polymerization.[13][14]

Data Presentation: Properties of Ferrocene-Labeled Bioconjugates

The following table summarizes the expected quantitative data for a generic protein (e.g., Bovine Serum Albumin, BSA) after conjugation with this compound. These values are representative and will vary based on the specific molecule and reaction conditions.

| Parameter | Typical Value/Range | Method of Analysis | Significance |

| Labeling Ratio (Fc:Protein) | 2 - 10 | MALDI-TOF Mass Spectrometry | Determines the number of ferrocene molecules attached per protein. |

| Molecular Weight Shift | +272.1 Da per label | SDS-PAGE, Mass Spectrometry | Confirms covalent attachment of the 3-ferrocenylpropionyl group. |

| Redox Potential (E½) | +150 to +400 mV (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | The characteristic potential at which ferrocene is oxidized; central to its use as an electrochemical probe.[3] |

| Purity of Conjugate | >95% | HPLC, FPLC | Ensures that the purified conjugate is free from unreacted starting materials. |

| Confirmation of Acylation | Disappearance of primary amine signal | TNBS Assay, FTIR Spectroscopy | Verifies that the reaction has occurred at the intended nucleophilic sites (e.g., lysine (B10760008) residues). |

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a detailed methodology for the covalent modification of a protein's primary amine groups (N-terminus and lysine side chains).

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, 10 mg/mL in PBS)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

-

Reaction tubes and standard laboratory equipment

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 100 mM immediately before use. Anhydrides are susceptible to hydrolysis, so moisture should be minimized.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the anhydride stock solution. A typical starting point is a 20-fold molar excess of the anhydride relative to the protein to ensure efficient labeling. The final concentration of DMF in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-6 hours).

-

Purification: Following incubation, the unreacted anhydride and byproducts must be removed. This is typically achieved using a desalting or size-exclusion chromatography column (e.g., a PD-10 column) equilibrated with PBS. The ferrocene-labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained.

-

Characterization:

-

Confirm successful conjugation via UV-Vis spectroscopy by observing the characteristic absorbance of the ferrocenyl group around 440 nm.

-

Determine the labeling ratio using MALDI-TOF mass spectrometry by comparing the molecular weights of the native and labeled protein.

-

Assess the electrochemical properties of the conjugate using cyclic voltammetry.

-

Visualizations: Workflows and Pathways

Electrochemical Biosensor Workflow

The following diagram illustrates the logical workflow for developing an electrochemical biosensor using this compound to label a biological recognition element.

Caption: Workflow for creating a ferrocene-labeled electrochemical biosensor.

Drug Conjugate Synthesis Pathway

This diagram shows a simplified pathway for synthesizing a ferrocene-drug conjugate to potentially enhance therapeutic properties.

Caption: Conceptual pathway for drug modification using ferrocene.

References

- 1. mdpi.com [mdpi.com]

- 2. Ferrocene-peptido conjugates: From synthesis to sensory applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ferrocene-labeled and purification-free electrochemical biosensor based on ligase chain reaction for ultrasensitive single nucleotide polymorphism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrochemical Biosensor Designed to Distinguish Tetracyclines Derivatives by ssDNA Aptamer Labelled with Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Application of ferrocene and its derivatives in cancer research - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferrocene-triazole conjugates: do we know why they are biologically active? - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03161B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of ferrocene-based polythiophenes and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 3-Ferrocenylpropionic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ferrocenylpropionic anhydride (B1165640). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the expected solubility based on the physicochemical properties of analogous ferrocene (B1249389) compounds and provides a detailed experimental protocol for its determination.

Introduction to 3-Ferrocenylpropionic Anhydride

This compound is a derivative of ferrocene, an organometallic compound with a sandwich structure where an iron atom is bonded between two cyclopentadienyl (B1206354) rings. Ferrocene and its derivatives are known for their stability and are soluble in many organic solvents.[1][2] The anhydride functional group in this compound is expected to influence its polarity and, consequently, its solubility profile.

Chemical Structure:

-

Name: this compound

-

Synonyms: 1,1''-[Oxybis(3-oxo-3,1-propanediyl)]bis-ferrocene

-

Molecular Formula: C₂₆H₂₆Fe₂O₃[3]

-

Molecular Weight: 498.17 g/mol [3]

-

Appearance: Crystals[3]

Expected Solubility Profile

Based on the general solubility of ferrocene, this compound is anticipated to be soluble in nonpolar and weakly polar organic solvents. The presence of the propionic anhydride group may introduce some polarity, potentially affecting its solubility in highly nonpolar solvents and slightly increasing its affinity for moderately polar solvents.

Ferrocene itself is moderately to extremely soluble in a wide range of nonpolar or weakly polar solvents.[1] However, it exhibits poor solubility in aqueous solutions. The bulky and nonpolar nature of the ferrocenyl groups in this compound will likely dominate its solubility behavior, favoring dissolution in organic media.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from the known solubility of ferrocene and its derivatives and should be confirmed experimentally.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aromatic | Benzene, Toluene, Xylene | High | The aromatic rings of the solvents can interact favorably with the cyclopentadienyl rings of the ferrocene moiety. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including organometallics. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds, and the moderate polarity of THF may enhance solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone may lead to moderate solubility. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the moderate polarity is expected to result in moderate solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the largely nonpolar structure of the compound. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | While ferrocene has some solubility in alkanes, the anhydride group might decrease the solubility in highly nonpolar aliphatic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Low | The hydrophobic nature of the ferrocene units will likely lead to very poor solubility in highly polar and aqueous media. |

Experimental Protocol for Solubility Determination

The following is a generalized and detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature water bath or incubator shaker

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the saturated solution can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry. For this, the filtered saturated solution will need to be diluted with a known volume of the solvent to fall within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Gravimetric Method:

-

Solubility (g/L) = (mass of dissolved solid in g / volume of solvent in L)

-

-

Instrumental Analysis Method:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Electrochemical Properties of Ferrocene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Ferrocene (B1249389), an organometallic compound with an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, and its derivatives have garnered significant attention across various scientific disciplines.[1] Their unique structural, electronic, and redox properties make them highly versatile molecules.[1][2] This technical guide provides an in-depth exploration of the electrochemical properties of ferrocene derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. The remarkable stability of both the neutral ferrocene and its oxidized ferrocenium (B1229745) cation form, coupled with the facile and reversible one-electron transfer, underpins their widespread application.[3] The electrochemical behavior of these compounds can be finely tuned by introducing different functional groups to the cyclopentadienyl rings, making them ideal candidates for a range of applications, including as redox mediators in biosensors, as anticancer agents, and in materials science.[4][5][6]

Core Electrochemical Properties of Ferrocene Derivatives

The electrochemical behavior of ferrocene derivatives is primarily characterized by the reversible oxidation of the iron center from Fe(II) to Fe(III).[3] This redox process is central to their function in various applications. Key electrochemical parameters include the formal potential (E°'), the peak-to-peak separation (ΔEp) in cyclic voltammetry, and the heterogeneous electron transfer rate constant (k⁰).

The electronic nature of the substituents on the cyclopentadienyl rings significantly influences the redox potential. Electron-donating groups increase the electron density at the iron center, making the ferrocene derivative easier to oxidize and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing groups decrease the electron density at the iron center, making oxidation more difficult and resulting in a more positive redox potential. This tunability is a key advantage in designing ferrocene derivatives for specific applications.

Quantitative Electrochemical Data

The following tables summarize key electrochemical data for a selection of ferrocene derivatives, as determined by cyclic voltammetry (CV). These values provide a comparative overview of the impact of different substituents on the redox properties of the ferrocene core.

Table 1: Redox Potentials of Selected Ferrocene Derivatives

| Ferrocene Derivative | Substituent(s) | Formal Potential (E°' vs. Ag/AgCl) [mV] | Peak-to-Peak Separation (ΔEp) [mV] | Notes |

| Ferrocene | -H | 499 | - | Reference compound under specific experimental conditions. |

| 4-Ferrocenyl-3-methyl aniline | -C₆H₄(3-CH₃)(4-NH₂) | 443 | 114 | Quasi-reversible one-electron transfer.[4] |

| 3-Chloro-4-ferrocenyl aniline | -C₆H₃(3-Cl)(4-NH₂) | 467 | 111 | Quasi-reversible one-electron transfer.[4] |

| 4-Ferrocenyl aniline | -C₆H₄(4-NH₂) | 431 | 112 | Quasi-reversible one-electron transfer.[4] |

| Ferrocenyl benzoic acid | -COOH | 612 | 114 | Quasi-reversible one-electron transfer.[4] |

| 1,1'-Dimethylferrocene | 1,1'-(CH₃)₂ | 302 | - | Electron-donating methyl groups lower the oxidation potential. |

| Decamethylferrocene | 1,1',2,2',3,3',4,4',5,5'-(CH₃)₁₀ | -96 | - | Strong electron-donating effect from ten methyl groups. |

Note: The redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used. The data presented here are for comparative purposes.

Key Experimental Protocols

Accurate and reproducible electrochemical measurements are crucial for characterizing ferrocene derivatives. The following are detailed methodologies for the most common electrochemical techniques used.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique for probing the redox behavior of ferrocene derivatives.[7]

1. Preparation of the Electrochemical Cell:

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.[8][9] Before each experiment, the GCE surface must be polished to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[8] After polishing, the electrode is thoroughly rinsed with deionized water and sonicated in ethanol (B145695) to remove any residual alumina particles.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common choice.[7]

-

Counter Electrode: A platinum wire or mesh serves as the counter electrode.[7]

2. Solution Preparation:

-

Dissolve the ferrocene derivative in a suitable solvent to a final concentration of 1-2 mM.[7] Acetonitrile and dichloromethane (B109758) are common organic solvents.[9][10]

-

Add a supporting electrolyte to the solution at a concentration of 0.1 M.[7] Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) is a widely used supporting electrolyte in organic solvents.[7] The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion.[10]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.[10] Dissolved oxygen can interfere with the electrochemical measurements.

3. Experimental Parameters:

-

Set the initial and final potentials to bracket the expected redox potential of the ferrocene derivative.

-

The scan rate typically ranges from 50 to 200 mV/s.

-

Record the resulting cyclic voltammogram, which plots the current as a function of the applied potential.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis.[11]

1. Electrode and Solution Preparation:

-

Follow the same procedures as for Cyclic Voltammetry.

2. Experimental Parameters:

-

The potential is scanned using a series of pulses superimposed on a linearly increasing potential ramp.[12]

-

Key parameters to set include the pulse amplitude (e.g., 50 mV), pulse width, and scan increment.[13]

-

The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential.[14] This differential measurement effectively subtracts the background capacitive current, leading to enhanced sensitivity.[15]

Square Wave Voltammetry (SWV)

SWV is a rapid and highly sensitive voltammetric technique.[15]

1. Electrode and Solution Preparation:

-

Follow the same procedures as for Cyclic Voltammetry.

2. Experimental Parameters:

-

The potential waveform consists of a square wave superimposed on a staircase potential ramp.[16]

-

The current is sampled at the end of both the forward and reverse potential pulses of each square wave cycle.[6]

-

The difference between the forward and reverse currents is plotted against the potential, resulting in a peak-shaped response.[17]

-

Key parameters include the square wave amplitude, frequency, and the staircase step height.[15]

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for Cyclic Voltammetry of ferrocene derivatives.

Caption: Signaling pathway of ferrocene-induced ROS generation and apoptosis in cancer cells.[18]

Caption: Mechanism of a ferrocene-mediated electrochemical biosensor.[19]

Applications in Drug Development

The unique electrochemical properties of ferrocene derivatives have positioned them as promising candidates in drug development, particularly in the field of oncology.

Anticancer Activity and Reactive Oxygen Species (ROS)

Several studies have demonstrated the potent anticancer activity of ferrocene derivatives.[18] A key mechanism of action involves the generation of reactive oxygen species (ROS) within cancer cells.[20] Ferrocene derivatives can undergo oxidation to the ferrocenium cation, which can then participate in Fenton-like reactions to produce highly cytotoxic ROS, such as hydroxyl radicals.[21][22] This increase in oxidative stress can lead to damage of cellular components, including DNA and mitochondria, ultimately inducing apoptosis (programmed cell death).[20][22] Furthermore, some ferrocene derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest.[18]

Biosensing for Diagnostics and Drug Monitoring

Ferrocene derivatives are excellent redox mediators and are widely used in the development of electrochemical biosensors.[4] In a typical biosensor, a ferrocene derivative facilitates electron transfer between an enzyme and the electrode surface.[19] For example, in a glucose biosensor, glucose oxidase catalyzes the oxidation of glucose, and the electrons generated are transferred to the electrode via the ferrocene mediator. The resulting current is proportional to the glucose concentration. Such biosensors have significant potential for disease diagnostics and for monitoring the levels of therapeutic drugs.

Conclusion

The electrochemical properties of ferrocene derivatives are central to their diverse and expanding applications. The ability to systematically tune their redox potentials through synthetic modifications allows for the rational design of molecules with specific functions. For researchers, scientists, and drug development professionals, a thorough understanding of the electrochemical behavior of these compounds, coupled with robust experimental methodologies, is essential for harnessing their full potential in areas ranging from novel cancer therapies to advanced diagnostic tools.

References

- 1. Ferrocene-mediated thermal biosensor - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode [mdpi.com]

- 5. Reactive Oxygen Species-Responsive Ferrocene Nanoparticles Delivering Small Interfering RNA Targeting NOP2/Sun RNA Methyltransferase Family Member 2 for Gastric Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uml.edu [faculty.uml.edu]

- 7. utep.edu [utep.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. Experiments > F - Pulse Voltammetry > Techniques > Differential Pulse Voltammetry [help.gamry.com]

- 12. origalys.com [origalys.com]

- 13. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 14. lcms.cz [lcms.cz]

- 15. Square Wave Voltammetry: A Comprehensive Guide - Macias Sensors [maciassensors.com]

- 16. gamry.com [gamry.com]

- 17. scribd.com [scribd.com]

- 18. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ansa–Ferrocene Derivatives as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How does ferrocene correlate with ferroptosis? Multiple approaches to explore ferrocene-appended GPX4 inhibitors as anticancer agents - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02002B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Stability and Storage of 3-Ferrocenylpropionic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ferrocenylpropionic anhydride (B1165640). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines general knowledge of the stability of ferrocene (B1249389) derivatives and anhydrides with established protocols for stability testing. The information herein is intended to guide researchers in the proper handling, storage, and evaluation of this reagent.

Core Concepts: Stability of Ferrocene Derivatives and Anhydrides

3-Ferrocenylpropionic anhydride's stability is influenced by the chemical characteristics of its two primary functional components: the ferrocene moiety and the anhydride group.

Ferrocene Moiety: Ferrocene and its derivatives are generally recognized for their remarkable thermal stability.[1][2] The sandwich structure of ferrocene, with an iron atom between two cyclopentadienyl (B1206354) rings, confers significant robustness to the molecule, allowing it to withstand high temperatures.[1][3] However, the photochemical stability of ferrocene derivatives can be variable and is often dependent on the solvent.[4] Some substituted ferrocenes have been observed to decompose rapidly upon exposure to near-ultraviolet light or sunlight, particularly in certain solvents.[4] The stability of the ferrocene core can also be affected by the presence of electron-donating or withdrawing groups on the cyclopentadienyl rings.[3]

Anhydride Group: The anhydride functional group is susceptible to hydrolysis, reacting with water to form two molecules of the corresponding carboxylic acid. This is a primary degradation pathway for anhydrides. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. Anhydrides can also react with other nucleophiles, such as alcohols and amines.

Recommended Storage and Handling

Based on safety data sheets for similar chemical compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound:

Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated area.

-

Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Containers: Use tightly sealed containers to prevent moisture ingress.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases.

Handling:

-

Use personal protective equipment, including gloves and safety glasses.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the anhydride bond to yield 3-ferrocenylpropionic acid. Other potential degradation routes could involve oxidation of the ferrocene iron center (from Fe²⁺ to Fe³⁺) or photolytic decomposition.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and identify potential degradation products and pathways.

General Experimental Workflow

The following diagram outlines a general workflow for conducting stability testing.

Caption: A general workflow for conducting forced degradation stability studies.

Detailed Methodologies

The following are detailed protocols for the key experiments cited in the workflow. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, should be developed and validated prior to these studies.

Protocol 1: Acid Hydrolysis

-

Objective: To assess the stability of the compound in acidic conditions.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Maintain the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Dilute the neutralized aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Analyze the samples using the validated stability-indicating HPLC method.

-

If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl).

-

Protocol 2: Base Hydrolysis

-

Objective: To evaluate the stability of the compound in basic conditions.

-

Procedure:

-

Follow the same initial steps as in the acid hydrolysis protocol.

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Maintain the solution at 60°C.

-

Withdraw aliquots at specified time intervals.

-

Neutralize each aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

-

Dilute and analyze the samples by HPLC.

-

If degradation is rapid, the experiment may need to be conducted at a lower temperature.

-

Protocol 3: Oxidative Degradation

-

Objective: To determine the susceptibility of the compound to oxidation.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Dilute the aliquots with the mobile phase and analyze by HPLC.

-

Protocol 4: Thermal Degradation

-

Objective: To assess the stability of the solid compound at elevated temperatures.

-

Procedure:

-

Place a known amount of solid this compound in a suitable container.

-

Expose the sample to a constant temperature of 80°C in an oven.

-

At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for HPLC analysis.

-

Protocol 5: Photostability

-

Objective: To evaluate the impact of light on the stability of the compound.

-

Procedure:

-

Expose a solution of the compound, as well as the solid material, to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After a defined exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

-

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | ||

| Base Hydrolysis | 0.1 M NaOH | 60 | 8 h | ||

| Oxidation | 3% H₂O₂ | Room Temp | 12 h | ||

| Thermal | Solid State | 80 | 48 h | ||

| Photolytic | UV/Vis Light | Room Temp | Varies |

The results from these studies will allow for the determination of the degradation kinetics, identification of degradation products, and elucidation of the degradation pathways. This information is critical for establishing appropriate storage conditions, retest periods, and shelf-life for this compound.

References

Ferrocene-Based Bioconjugation: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferrocene (B1249389), a robust and versatile organometallic sandwich compound, has emerged as a significant player in the field of bioconjugation. Its unique electrochemical properties, stability, and tunable reactivity make it an ideal moiety for a wide range of applications in drug discovery, diagnostics, and materials science. This technical guide provides an in-depth exploration of the core principles of ferrocene-based bioconjugation, detailed experimental protocols for key synthetic methodologies, and a summary of quantitative data to aid in the design and execution of research in this exciting area.

Core Principles of Ferrocene in Bioconjugation

The utility of ferrocene in a biological context stems from several key features:

-

Redox Activity: The iron center in ferrocene can undergo a stable and reversible one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) ion. This well-defined electrochemical behavior allows ferrocene to act as an excellent redox label for the quantitative detection of biomolecules in electrochemical biosensors. The redox potential can be finely tuned by modifying the cyclopentadienyl (B1206354) (Cp) rings with electron-donating or electron-withdrawing groups.

-

Stability: Ferrocene exhibits remarkable stability under a variety of conditions, including exposure to air, moisture, and a range of pH values, which is crucial for its application in biological systems.

-

Biocompatibility and Low Toxicity: Ferrocene and many of its derivatives have shown low toxicity, making them suitable for in vivo applications. This has spurred the development of ferrocene-containing therapeutics, including anticancer and antimalarial agents.

-

Synthetic Versatility: The cyclopentadienyl rings of ferrocene can be readily functionalized with a wide array of chemical groups, enabling its covalent attachment to a diverse range of biomolecules, including peptides, proteins, nucleic acids, and small-molecule drugs.

Key Bioconjugation Strategies

Several chemical strategies are employed to conjugate ferrocene to biomolecules. The choice of method depends on the nature of the biomolecule, the desired properties of the conjugate, and the available functional groups.

Amide Bond Formation via Activated Esters

One of the most common methods for labeling proteins and peptides with ferrocene involves the use of N-hydroxysuccinimide (NHS) esters of ferrocenecarboxylic acid. This method targets primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.

"Click" Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, offers a highly efficient and specific method for ferrocene bioconjugation. This reaction involves the copper(I)-catalyzed cycloaddition of a ferrocene-alkyne with a biomolecule functionalized with an azide (B81097), or vice versa, to form a stable triazole linkage. Its bioorthogonal nature allows it to proceed in complex biological media with minimal side reactions.

Michael Addition with Vinyl Sulfones

Ferrocene derivatives containing a vinyl sulfone group can react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues, via a Michael-type addition. This reaction proceeds under mild conditions and is highly selective for thiols, providing a robust method for site-specific protein modification.

Solid-Phase Synthesis

For the synthesis of ferrocene-peptide and ferrocene-oligonucleotide conjugates, solid-phase synthesis offers a powerful approach. A ferrocene derivative bearing a carboxylic acid and a protected amine can be incorporated into standard solid-phase synthesis protocols, allowing for the precise placement of the ferrocene moiety within the biomolecular sequence.

Quantitative Data on Ferrocene Bioconjugates

The following tables summarize key quantitative data for various ferrocene derivatives and bioconjugates, providing a valuable resource for researchers.

Table 1: Redox Potentials of Selected Ferrocene Derivatives

The redox potential of the ferrocene/ferrocenium couple is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings.

| Ferrocene Derivative | E½ (V vs. Ag/AgCl) | Notes |

| Ferrocene | +0.43 | Unsubstituted ferrocene. |

| Ferrocenecarboxylic acid | +0.65 | Electron-withdrawing group increases the redox potential. |

| N,N-Dimethylaminomethylferrocene | +0.35 | Electron-donating group decreases the redox potential. |

| 1,1'-Dimethylferrocene | +0.25 | Two electron-donating groups further decrease the redox potential. |

Table 2: Anticancer Activity of Ferrocene Conjugates

Ferrocene has been incorporated into various anticancer agents, with some showing potent activity against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ferrocifen | MDA-MB-231 (Breast) | 0.6 | [1] |

| Ferrocenyl-Donepezil Hybrid | HepG2 (Liver) | 5.2 | |

| Ferrocene Derivative F1 | Jurkat (T-cell leukemia) | 2.5 | [2] |

| Ferrocene Derivative F3 | Jurkat (T-cell leukemia) | 3.1 | [2] |

Table 3: Reported Yields for Ferrocene Bioconjugation Reactions

The efficiency of ferrocene bioconjugation varies depending on the chosen synthetic methodology and the specific biomolecule.

| Bioconjugation Method | Biomolecule | Reported Yield (%) | Reference |

| NHS Ester Coupling | Peptide | ~70 | |

| Solid-Phase Synthesis | Biotin-Ferrocene-Cysteine | 68 | |

| CuAAC ("Click" Chemistry) | Peptide | High (often near quantitative) | [3] |

| Michael Addition (Vinyl Sulfone) | Amine-containing sugar | High | [4] |

| Reductive Amination | Cytisine derivative | 23-77 | [5] |

Experimental Protocols

Detailed methodologies for the key bioconjugation strategies are provided below.

Protocol 1: Ferrocene Conjugation to Peptides via NHS Ester

This protocol describes the labeling of a peptide with Ferrocene NHS Ester.

Materials:

-

Peptide with at least one primary amine

-

Ferrocene NHS Ester

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Non-amine containing buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 8.3)

-

Gel filtration or spin desalting column

Procedure:

-

Dissolve the peptide in the non-amine buffer at the highest possible concentration while maintaining solubility.

-

Prepare a 100 mg/mL stock solution of Ferrocene NHS Ester in DMSO.

-

Immediately add the Ferrocene NHS Ester solution to the peptide solution to achieve a 100-1000 fold molar excess of the ester.

-

Incubate the reaction at room temperature with gentle shaking for 4 hours. For cell lysates, perform the reaction overnight at 4°C.

-

Purify the ferrocene-peptide conjugate using a gel filtration or spin desalting column to remove excess reagents.

-

The successful conjugate will have a yellowish color and can be monitored spectrophotometrically at 438 nm.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Ferrocene-Alkyne to an Azide-Modified Peptide

This protocol outlines a general procedure for the "click" conjugation of an alkyne-functionalized ferrocene to a peptide containing an azide group.[3][6][7]

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized ferrocene

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO

Procedure:

-

Prepare stock solutions:

-

Azide-modified peptide in degassed buffer.

-

Alkyne-functionalized ferrocene in DMSO.

-

CuSO₄ in water (e.g., 20 mM).

-

THPTA in water (e.g., 100 mM).

-

Sodium ascorbate in water (freshly prepared, e.g., 300 mM).

-

-

In a microcentrifuge tube, combine the azide-modified peptide solution and the alkyne-functionalized ferrocene solution (typically a 5-20 fold molar excess of the ferrocene derivative).

-

Add the THPTA solution to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Purify the ferrocene-peptide conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Protocol 3: Michael Addition of Ferrocene Vinyl Sulfone to a Thiol-Containing Peptide

This protocol details the conjugation of a ferrocene vinyl sulfone to a peptide containing a cysteine residue.[4][8]

Materials:

-

Thiol-containing peptide (e.g., containing cysteine)

-

Ferrocene vinyl sulfone

-

Methanol or an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0)

-

DMSO (if needed to dissolve the ferrocene vinyl sulfone)

Procedure:

-

Dissolve the thiol-containing peptide in the reaction buffer.

-

Dissolve the ferrocene vinyl sulfone in a minimal amount of DMSO and then dilute with the reaction buffer. Add this solution to the peptide solution (typically a 1.1 molar equivalent of the vinyl sulfone).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Upon completion, purify the ferrocene-peptide conjugate by preparative HPLC.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in ferrocene bioconjugation.

Caption: General workflow for the synthesis of ferrocene bioconjugates.

Caption: Proposed signaling pathway for apoptosis induced by certain ferrocene derivatives.[2][9][10]

Caption: Working principle of a sandwich-type ferrocene-based electrochemical biosensor.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]

- 5. Modern Trends in Bio-Organometallic Ferrocene Chemistry | MDPI [mdpi.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

3-Ferrocenylpropionic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction